molecular formula C10H7BrN2O2 B3034124 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-85-4

1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3034124
CAS No.: 138907-85-4
M. Wt: 267.08 g/mol
InChI Key: GOJGAUFDFLULIK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a carboxylic acid functional group. The bromophenyl moiety introduces electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity. Pyrazole-carboxylic acids are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties and structural adaptability .

Properties

IUPAC Name

1-(4-bromophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJGAUFDFLULIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242040
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid
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Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-85-4
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid
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Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid
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Record name 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Carboxylates or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is utilized as a building block in organic synthesis. It can undergo various reactions, including:

  • Oxidation : Conversion of the carboxylic acid to carboxylate derivatives.
  • Reduction : Reduction of the bromophenyl group to a phenyl group.
  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse pyrazole derivatives.

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further investigation as therapeutic agents against bacterial infections.
  • Anticancer Properties : Preliminary studies have shown that it may possess anticancer activity, potentially through the inhibition of specific cancer cell lines .

Medicinal Chemistry

The compound is being explored as a lead structure for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets in disease pathways .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, against several bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Research

Research conducted at an academic institution investigated the effect of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through a mechanism involving mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Aryl Substituents
  • 1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester (CAS 741717-60-2) :

    • Structure : Pyridine ring at the 1-position and ethyl ester at the 4-position.
    • Properties : Reduced acidity compared to carboxylic acid derivatives; ester group enhances lipophilicity. Melting point: 87–89°C .
    • Applications : Primarily used as an intermediate in organic synthesis.
  • 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide: Structure: Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups. Properties: Enhanced metabolic stability due to fluorine.
Functional Group Modifications
  • Ethyl 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 915394-68-2) :

    • Structure : Ethyl ester instead of carboxylic acid and a methyl group at the 5-position.
    • Properties : Higher logP value (3.06) compared to the carboxylic acid, favoring membrane permeability .
    • Synthesis : Prepared via Vilsmeier-Haack cyclization under microwave irradiation for improved yield .
  • 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde :

    • Structure : Dual halogen substituents (Br, Cl) and an aldehyde group.
    • Properties : Aldehyde enables Schiff base formation; halogen atoms enhance halogen bonding in biological targets .
Key Observations :
  • Electron-Withdrawing Groups (Br, Cl, F) : Enhance acidity of the carboxylic acid (pKa ~2.5–3.5) and improve binding to polar targets (e.g., enzymes) .
  • Ester vs. Carboxylic Acid : Esters (e.g., ethyl, methyl) improve bioavailability but require hydrolysis for activation .
  • Aromatic Diversity: Pyridine or quinoline substituents (e.g., 11b in ) introduce π-stacking capabilities, critical for DNA intercalation or receptor binding .

Physicochemical Properties

Property 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid 1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
Molecular Formula C10H7BrN2O2 C11H11N3O2 C18H15FN4O2
Molecular Weight 267.08 g/mol 217.22 g/mol 338.34 g/mol
Melting Point Not reported 87–89°C 160–162°C (estimated)
logP ~2.1 (calculated) 2.8 3.5
Key Functional Groups Carboxylic acid, Br Ester, pyridine Carboxamide, F, OCH3

Biological Activity

1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from 4-bromoacetophenone and utilizing various reagents such as thiosemicarbazide. The final product can be characterized using techniques like NMR spectroscopy and X-ray crystallography, confirming its molecular structure and purity .

Anticancer Properties

Research indicates that derivatives of 1H-pyrazole, including 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer activities. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer : In vitro studies demonstrate that pyrazole derivatives can effectively reduce the viability of A549 human lung adenocarcinoma cells .
  • Breast Cancer : Compounds based on the pyrazole scaffold have been reported to induce apoptosis in MDA-MB-231 breast cancer cells .
  • Colorectal and Prostate Cancer : The compound has shown promising results against these cancer types, suggesting a broad spectrum of anticancer activity .

The mechanism of action often involves the inhibition of key signaling pathways associated with cell growth and survival, such as the Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid has demonstrated antimicrobial effects against various pathogens. Studies have shown that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of several pyrazole derivatives on A549 cells. The results indicated a dose-dependent reduction in cell viability, with the most potent compounds achieving over 60% reduction at specific concentrations. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, suggesting its potential use as a lead compound in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell Line/PathogenEffectiveness (%)Reference
AnticancerA549 (Lung Cancer)64% viability reduction at 100 µM
AnticancerMDA-MB-231 (Breast Cancer)Induced apoptosis observed
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AntimicrobialEscherichia coliEffective growth inhibition

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives and subsequent hydrolysis. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by basic hydrolysis to yield the carboxylic acid . Adjustments to the bromophenyl substituent require substitution at the hydrazine stage.

Q. How is the purity and structural identity of this compound validated?

Purity is confirmed using HPLC or LC-MS, while structural validation employs spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton and carbon environments (e.g., aromatic protons near bromine show deshielding).
  • FTIR : Carboxylic acid C=O stretches appear at ~1700 cm1^{-1}, and pyrazole ring vibrations at ~1500–1600 cm1^{-1}.
  • Elemental analysis : Matches theoretical C, H, N, Br content .

Q. What crystallographic methods are used to resolve its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), with SHELX programs (SHELXL for refinement) solving the structure. Key parameters include bond lengths (e.g., C-Br ~1.90 Å) and dihedral angles between pyrazole and bromophenyl groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The bromine atom’s electron-withdrawing effect directs nucleophilic attacks to the para position. Fukui indices and Molecular Electrostatic Potential (MEP) maps identify reactive sites .

Q. What challenges arise in analyzing nonplanar conformations during X-ray refinement?

Nonplanar puckering in the pyrazole ring is quantified using Cremer-Pople parameters or torsion angle analysis. SHELXL’s restraints (e.g., SIMU, DELU) mitigate thermal motion artifacts. For severe disorder, TWIN commands in SHELXL handle twinned crystals .

Q. How are structure-activity relationship (SAR) studies designed for its pharmacological applications?

  • Substituent variation : Replace bromophenyl with electron-donating/withdrawing groups (e.g., methoxy, nitro) to assess binding affinity.
  • Assays : Test inhibitory activity against targets (e.g., xanthine oxidase, carbonic anhydrase) using enzymatic assays. For example, IC50_{50} values are determined via UV-Vis kinetics .

Q. What strategies optimize yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min).
  • Flow chemistry : Enhances reproducibility for intermediates like ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate.
  • Catalysis : Pd-mediated cross-coupling improves bromophenyl group introduction .

Methodological Notes

  • Crystallographic Validation : Use PLATON/CHECKCIF to flag ADDs (alert level A) for unresolved solvent molecules .
  • Synthetic Pitfalls : Bromine can quench fluorescence in bioassays; use LC-MS for purity checks post-synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

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